N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
Description
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole ring system with methoxy substituents at positions 4 and 7, a methyl group at position 3, and a 3,5-dimethoxybenzamide moiety. The Z-configuration at the exocyclic double bond (2Z) defines its stereoelectronic properties, influencing its reactivity and intermolecular interactions. Its synthesis likely involves condensation reactions between a benzothiazole precursor and a substituted benzoyl chloride, followed by characterization via NMR, IR, and X-ray crystallography .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-16-14(25-4)6-7-15(26-5)17(16)27-19(21)20-18(22)11-8-12(23-2)10-13(9-11)24-3/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWHFYLZUGPCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide typically involves the condensation of 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 3,5-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Structural Features :
Comparison :
- Directing Groups : Unlike the target compound’s benzothiazole ring, this derivative uses an N,O-bidentate group for directing C–H functionalization.
- Spectroscopy : Both compounds are characterized by NMR (1H, 13C) and IR, but the benzothiazole in the target compound introduces distinct deshielding effects in aromatic regions .
Table 1: Key Spectroscopic Differences
*Inferred from benzothiazole analogs in .
6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin Derivatives
Structural Features :
Comparison :
- Heterocyclic Systems : The benzodithiazin’s sulfur-rich system differs from the benzothiazole’s single sulfur atom, altering electronic properties and stability.
- Spectroscopy : Both show SO₂-related IR peaks (~1345, 1155 cm⁻¹), but the target compound’s methoxy groups produce distinct OCH3 signals (~3.8–4.0 ppm in 1H NMR) .
- Biological Relevance : Benzodithiazin derivatives are intermediates in pesticide synthesis (), suggesting the target compound could share agrochemical utility .
Isoxaben and Propanil (Pesticide Benzamides)
Structural Features :
Comparison :
- Substituent Effects : Isoxaben’s isoxazole and propanil’s dichlorophenyl groups contrast with the target compound’s benzothiazole, affecting solubility and target specificity.
- Applications : Isoxaben acts as a herbicide by inhibiting cellulose synthesis, while propanil targets acetyl-CoA carboxylase. The target compound’s benzothiazole may confer unique modes of action .
Table 2: Agrochemical Benzamide Comparison
| Compound | Core Structure | Key Substituents | Primary Use |
|---|---|---|---|
| Target Compound | Benzothiazole-Benzamide | 4,7-OCH3; 3-CH3 | Undocumented |
| Isoxaben | Isoxazole-Benzamide | 2,6-OCH3; branched alkyl | Herbicide |
| Propanil | Propanamide | 3,4-Cl | Herbicide |
Methodological Considerations in Structural Analysis
The target compound’s characterization likely employs:
- X-ray Crystallography : Tools like SHELXL () and ORTEP () resolve Z-configuration and hydrogen-bonding patterns.
- Hydrogen-Bonding Analysis : Graph set analysis () could clarify packing motifs, as seen in benzodithiazin derivatives .
- Validation : Programs like PLATON () ensure structural accuracy, critical for comparing geometric parameters (e.g., bond lengths, torsion angles) with analogs .
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family. Its unique structure and functional groups suggest potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 320.37 g/mol. Its structure includes methoxy groups and a benzothiazole moiety that contribute to its chemical reactivity and biological activity.
Anticancer Properties
Research has indicated that compounds in the benzothiazole family exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies show that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it may inhibit bacterial growth by disrupting cellular processes or interfering with metabolic pathways. Its efficacy against resistant strains of bacteria makes it a candidate for further exploration in antibiotic development.
Enzyme Inhibition
This compound acts as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in critical biological processes, which can lead to therapeutic applications in treating diseases where these enzymes are overactive.
The exact mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to bind to enzyme active sites or receptor sites, leading to modulation of their activity. For instance:
- Enzyme Inhibition: By binding to the active site of enzymes involved in cancer cell metabolism.
- Receptor Modulation: Potentially influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies
-
In Vitro Studies on Cancer Cell Lines:
- Research conducted on breast cancer and leukemia cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers (e.g., caspase activation).
-
Antimicrobial Testing:
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial colonies after treatment with varying concentrations of the compound.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 320.37 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Enzyme Inhibition | Specific enzyme targets identified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
